
2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a complex organic compound. The compound contains a benzamide group, which is a common feature in many pharmaceuticals, indicating potential medicinal applications .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, also known as pinacolborane . This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Chemical Reactions Analysis
The compound may participate in reactions similar to other compounds containing the tetramethyl-1,3,2-dioxaborolane group. This includes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Aplicaciones Científicas De Investigación
Fluorinated Carbohydrates as Plasma Membrane Modifiers
- Study Overview : Research conducted by Sharma et al. (1990) investigated fluorinated carbohydrates, closely related to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, for their potential as plasma membrane modifiers. The study synthesized several derivatives and tested their ability to inhibit cell growth in murine leukemia cells.
- Key Findings : The synthesized acetylated 3-fluoro derivatives exhibited notable inhibition of cell growth in murine L1210 leukemia cells at micromolar concentrations, indicating their potential as effective plasma membrane modifiers in cancer research (Sharma et al., 1990).
Synthesis of Benzamide Derivatives as Antiprion Agents
- Study Overview : Fiorino et al. (2012) synthesized a new set of benzamide derivatives, which share structural similarities with 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. The aim was to evaluate these compounds as potential antiprion agents.
- Key Findings : The synthesized benzamide derivatives demonstrated promising binding affinity for human PrPC and inhibited its conversion into PrPSc in vitro. They also showed antiprion activity in cell-based assays, marking them as potential therapeutic agents against prion disease (Fiorino et al., 2012).
Lacosamide Isothiocyanate-Based Agents for Targeting Receptors
- Study Overview : Park et al. (2009) explored the use of lacosamide isothiocyanate-based agents, which are structurally related to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, for targeting and identifying receptors.
- Key Findings : These compounds were shown to bind selectively to proteins associated with the function and toxicity of (R)-2, a compound with unique pharmacological properties. This study highlights the potential of similar compounds in receptor targeting and identification (Park et al., 2009).
Synthesis and Evaluation of Benzamide Derivatives as Antimicrobial Agents
- Study Overview : A study conducted by Talupur et al. (2021) involved the synthesis of benzamide derivatives, related to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and their evaluation as antimicrobial agents.
- Key Findings : These compounds were characterized through various spectroscopic techniques and evaluated for their antimicrobial properties. The study provided insights into the potential use of similar compounds in developing new antimicrobial agents (Talupur et al., 2021).
Electrochemical Oxidation Catalyzed by 4-Acetamido-TEMPO
- Study Overview : Rafiee et al. (2018) investigated the use of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT), a compound similar to 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids.
- Key Findings : The study demonstrated the efficient conversion of various substrates to carboxylic acids under mild conditions, showcasing the potential of such compounds in green chemistry and large-scale industrial applications (Rafiee et al., 2018).
Propiedades
IUPAC Name |
2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O4/c1-9(19)18-12-8-10(6-7-11(12)13(17)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCFVENGJCVLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)
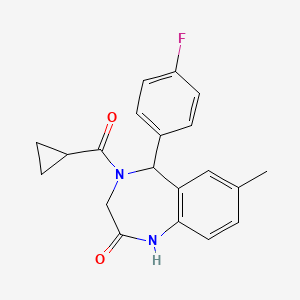
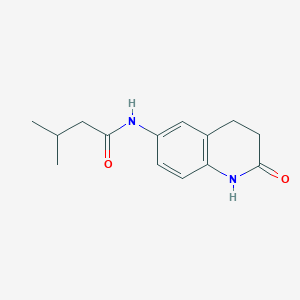
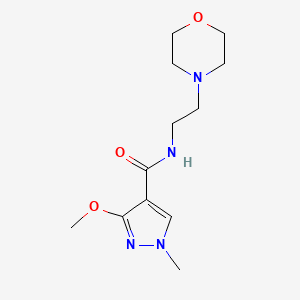


![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)
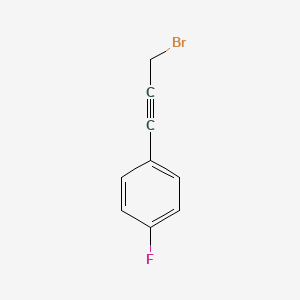
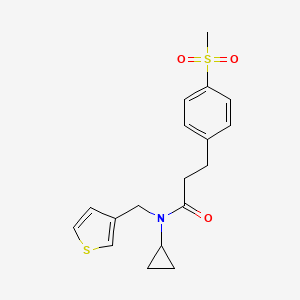
![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)